2-Methyl-5-phenyl-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research
The importance of pyrrole and its derivatives in modern chemical research cannot be overstated. numberanalytics.com These compounds are not merely academic curiosities but are integral to the development of new pharmaceuticals, advanced materials, and catalysts. numberanalytics.comrsc.org In medicinal chemistry, the pyrrole nucleus is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. rsc.orgnih.gov Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net
Beyond medicine, pyrrole-based compounds are pivotal in materials science. Their inherent aromaticity and the ability of the nitrogen atom to participate in conjugation lead to unique electronic and optical properties. This has led to their use in the creation of organic light-emitting diodes (OLEDs), conductive polymers, and organic photovoltaics. numberanalytics.com The ongoing exploration of pyrrole chemistry continues to yield novel applications, solidifying its role as a versatile building block in modern science. numberanalytics.com
Contextualization of 2-Methyl-5-phenyl-1H-pyrrole within Substituted Pyrrole Research
Within the vast landscape of pyrrole chemistry, the study of substituted pyrroles is a particularly active area of research. The strategic placement of different functional groups onto the pyrrole ring allows for the fine-tuning of its physical, chemical, and biological properties. mdpi.com This targeted modification is a key strategy in drug design and materials development. nih.gov
This compound is a specific example of a disubstituted pyrrole that has garnered interest. ontosight.ai Its structure, featuring a methyl group at the 2-position and a phenyl group at the 5-position, provides a simple yet informative model for understanding the influence of alkyl and aryl substituents on the pyrrole core. ontosight.ai The synthesis and reactivity of such substituted pyrroles are of fundamental importance, as they provide the foundation for creating more complex and functionalized molecules. researchgate.net Research into compounds like this compound contributes to the broader understanding of structure-activity relationships and informs the rational design of new pyrrole-based compounds with desired properties. mdpi.comontosight.ai
The synthesis of this compound can be achieved through various established methods for pyrrole ring formation. ontosight.ai These methods often involve the condensation of a 1,4-dicarbonyl compound with an amine, a classic approach known as the Paal-Knorr synthesis. mdpi.com More contemporary methods, including photochemical and electrochemical approaches, are also being developed to provide more sustainable and efficient routes to substituted pyrroles. rsc.org The availability of diverse synthetic strategies allows chemists to access a wide range of substituted pyrroles for further investigation and application. rsc.org
Properties of this compound
| Property | Value |
| Molecular Formula | C11H11N |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to light brown liquid or solid |
| Solubility | Soluble in common organic solvents |
| CAS Number | 3042-21-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZVJJIBIGCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184509 | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-21-5 | |
| Record name | 2-Methyl-5-phenyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 5 Phenyl 1h Pyrrole and Its Structural Analogues
Classical and Established Pyrrole (B145914) Synthesis Strategies
The construction of the pyrrole ring has been a subject of intense investigation for over a century, leading to the development of several robust and widely adopted synthetic strategies. These classical methods remain cornerstones of heterocyclic chemistry.
Paal-Knorr Condensation and Related Cyclization Approaches
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a highly effective method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.org This reaction is versatile and can be catalyzed by either Brønsted or Lewis acids. scribd.com The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org
The mechanism, elucidated in the 1990s, involves the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. Subsequent intramolecular attack by the second amine on the other carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org For the synthesis of 2-Methyl-5-phenyl-1H-pyrrole, the requisite starting material would be 1-phenylpentane-1,4-dione, which is then condensed with ammonia.
| Starting 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst | Product | Reference |
| 1-Phenylpentane-1,4-dione | Ammonia | Acetic Acid | This compound | wikipedia.orgorganic-chemistry.org |
| Hexa-2,5-dione | Aniline | Graphene Oxide | 2,5-Dimethyl-1-phenyl-1H-pyrrole | researchgate.net |
| 2,5-Hexanedione | Primary Amines | Water (as solvent/catalyst) | N-substituted 2,5-dimethyl pyrroles | researchgate.net |
| 2,5-Dimethoxytetrahydrofuran (B146720) | Amines/Sulfonamides | Iron(III) chloride in water | N-substituted pyrroles | organic-chemistry.org |
Variations of the Paal-Knorr synthesis have been developed to improve efficiency and expand its scope. For instance, the use of water as an environmentally benign solvent has been shown to be effective for the cyclocondensation, sometimes even without an additional catalyst. researchgate.net Furthermore, solid-supported catalysts and microwave-assisted conditions have been employed to facilitate the reaction. wikipedia.orgresearchgate.net
Hantzsch Synthesis and its Variations
The Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch, provides another classical route to substituted pyrroles. wikipedia.org This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgyoutube.com The reaction mechanism commences with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring. wikipedia.org
To synthesize a 2-methyl-5-phenyl substituted pyrrole using this method, one could envision reacting an appropriate β-ketoester with phenacyl halide (α-bromoacetophenone) and an amine. The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted pyrroles by varying the three components. scribd.comresearchgate.net
| β-Ketoester | α-Haloketone | Amine Source | Potential Product | Reference |
| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,5-dimethylpyrrole-3-carboxylate | researchgate.net |
| β-Ketoester | Phenacyl halide | Amine | Substituted 2-phenylpyrrole derivative | wikipedia.org |
1,3-Dipolar Cycloaddition Reactions in Pyrrole Construction
1,3-Dipolar cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocycles, including pyrroles. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org When an alkyne is used as the dipolarophile, the reaction can lead directly to the formation of an aromatic pyrrole ring. wikipedia.org
A common strategy involves the use of azomethine ylides as the 1,3-dipole. These can be generated in situ from various precursors, such as α-amino acids. The subsequent cycloaddition with an activated alkyne, like an ynone, furnishes the pyrrole skeleton. rsc.orgrsc.org For the synthesis of this compound, a potential route would involve the reaction of an azomethine ylide derived from alanine (B10760859) with phenylpropynone. The regioselectivity of the cycloaddition is a critical aspect and can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. wikipedia.org
Reductive Condensation Reactions
Reductive condensation reactions provide an alternative pathway to pyrroles. One notable example involves the synthesis of polyfunctionalized pyrroles through a tandem reaction sequence. This can include a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation. organic-chemistry.org While not a direct synthesis of this compound, this methodology highlights the creative use of condensation reactions to build complex pyrrole structures.
Multicomponent Reaction Protocols for Pyrrole Ring Formation
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools in modern organic synthesis. bohrium.comrsc.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and purification steps. rsc.org Several MCRs have been developed for the synthesis of substituted pyrroles. orientjchem.orgresearchgate.net
A four-component synthesis of pentasubstituted pyrroles has been reported, involving the reaction of an aldehyde, a β-ketoester, a primary amine, and nitromethane. researchgate.net While this specific protocol leads to a more substituted pyrrole, the underlying principles can be adapted. For instance, a one-pot, four-component synthesis of penta-substituted pyrroles has been achieved from phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol. orientjchem.org These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation and intramolecular cyclization, to afford the final pyrrole product. orientjchem.org
| Number of Components | Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Four | Phenyl glyoxal monohydrate, N,N-dimethyl barbituric acid, 1,3-Dicarbonyls, Amines | Ethanol, reflux | Penta-substituted pyrroles | orientjchem.org |
| Three | β-enaminone, α-haloketone | β-cyclodextrin | Substituted pyrroles | researchgate.net |
| Four | Aldehydes, 1,3-dicarbonyl compounds, nitromethane, amines | Eosin Y, visible light | Functionalized pyrroles | researchgate.net |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrroles is no exception. Catalytic methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
A notable example is the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides, catalyzed by zinc iodide (ZnI₂) or rhodium complexes. organic-chemistry.org This reaction proceeds at room temperature and provides an efficient pathway to a variety of pyrrole derivatives. organic-chemistry.org Another approach involves the titanium-catalyzed carboamination of alkynes. Strongly Lewis-acidic titanium imido iodide complexes can catalyze the selective inter- and intramolecular carboamination of alkynes to produce unsaturated imines, which can be precursors to pyrroles. acs.org Iron-catalyzed carboamination followed by copper-mediated cyclization has also been reported for the one-pot synthesis of pyrroles. acs.org Gallium(III) and indium(III) salts have been shown to mediate the condensation of cyclopropenes and nitriles to yield pyrrole derivatives. rsc.org
| Catalyst | Starting Materials | Product Type | Reference |
| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-Disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.org |
| [py₂TiI₂(NPh)]₂ | Alkynes, Alkenes, Azobenzene | Unsaturated imines (pyrrole precursors) | acs.org |
| Gallium(III) or Indium(III) halides | Cyclopropenes, Nitriles | Pyrrole derivatives | rsc.org |
| Iron and Copper catalysts | (Not specified) | Pyrroles (via carboamination/cyclization) | acs.org |
Carbon-Hydrogen (C-H) Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of pyrroles, which can be challenging to achieve with traditional methods. nih.gov This approach avoids the pre-functionalization of starting materials, thus simplifying synthetic routes. mdpi.com
Recent research has demonstrated the use of metal catalysts to facilitate the C-H functionalization of pyrrole rings. For instance, rhodium(III) catalysts have been used in the twofold C-H activation and oxidative annulation of N-arylpyrroles with alkynes to produce fluorescent ullazines. researchgate.net Another example involves the palladium-catalyzed dehydrogenative C-H activation of an iminyl hydrogen with the indole (B1671886) C3-H and C2-H bonds, leading to the synthesis of indeno[1,2-b]indoles and indolo[1,2-a]indoles. researchgate.net Furthermore, N-alkoxycarbamoyl pyrroles can react with CF3-ynones in a cascade process initiated by C-H bond activation to form diversely functionalized pyrrolizines. rsc.org
The table below summarizes key aspects of C-H activation strategies for pyrrole functionalization.
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III) | N-arylpyrroles, Alkynes | Fluorescent Ullazines | researchgate.net |
| Pd(OAc)2 | Imines, Indoles | Indeno[1,2-b]indoles, Indolo[1,2-a]indoles | researchgate.net |
| Not specified | N-alkoxycarbamoyl pyrroles, CF3-ynones | Pyrrolizines | rsc.org |
Cross-Coupling Methodologies (e.g., Suzuki Coupling)
Cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organic halide with an organoboron compound, catalyzed by a palladium complex. youtube.comyoutube.com
The Suzuki-Miyaura reaction has been effectively used for the synthesis of aryl-substituted pyrroles. An efficient method involves the arylation of SEM-protected pyrroles, which tolerates a wide range of functional groups and proceeds under mild conditions. nih.gov This method has advantages over others as it uses commercially available materials and avoids the formation of debrominated by-products. nih.gov The optimization of the Suzuki coupling has been explored for the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives, demonstrating its applicability to a variety of substituted aryl halides. researchgate.net
Below is a table detailing examples of Suzuki coupling reactions for the synthesis of substituted pyrroles.
| Pyrrole Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |
| SEM-protected pyrroles | Arylboronic acids | Pd(PPh₃)₄ | Aryl-substituted pyrroles | Moderate to excellent | nih.gov |
| N-Boc-pyrrol-2-yl boronic acid | o-Substituted aryl halides | Palladium catalyst | 2-[(2-substituted)phenyl]pyrroles | Not specified | researchgate.net |
| 2,3,4,5-Tetrabromo-1-methylpyrrole | Arylboronic acids | Not specified | Functionalized pyrroles | Not specified | researchgate.net |
| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 2-(1H-Indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester | High | mdpi.com |
Novel Synthetic Approaches and Conditions
In addition to established methods, several innovative techniques have been developed to synthesize this compound and its analogues under more efficient and environmentally friendly conditions.
Synthesis from Nitrodienes
While direct synthesis of this compound from nitrodienes is not extensively documented in the provided search results, the use of nitro-containing compounds in pyrrole synthesis is established. For example, 1-(2-methyl-5-nitrophenyl)-1H-pyrrole can be synthesized through methods like palladium-catalyzed cross-coupling of 2-methyl-5-nitrobenzene derivatives with pyrrole precursors or by direct nitration of methyl-substituted pyrrole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained traction due to its ability to significantly reduce reaction times and improve yields. rsc.org This technique has been successfully applied to the synthesis of various pyrrole derivatives.
For instance, a microwave-assisted protocol has been developed for the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamines, with yields ranging from 55-86%. mdpi.com Another example is the one-pot synthesis of imidazole-substituted pyrroles. rsc.org The synthesis of 2-[(5'-(substituted phenyl)-1'-phenyl) pyrazolyl] pyrroles has also been achieved using microwave irradiation, offering advantages over classical methods in terms of reaction time and yield. cwejournal.org
The following table highlights some microwave-assisted syntheses of pyrrole derivatives.
| Starting Materials | Product | Key Features | Reference |
| 2-Amino acid-derived enamines | 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Yields 55-86% | mdpi.com |
| Enaminones, Phenacyl bromide | Imidazole substituted pyrroles | One-pot synthesis | rsc.org |
| 2-Acetyl pyrrole, 2-[Substituted benz-1'-(propene-1''-one)] Pyrroles, Phenyl hydrazine (B178648) | 2-[(5'-(Substituted phenyl)-1'-phenyl) pyrazolyl] pyrroles | Shorter reaction time, better yield | cwejournal.org |
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. acs.orgsyrris.com This technology has been effectively utilized for pyrrole synthesis.
A flow chemistry method for the Paal-Knorr synthesis of pyrroles has been developed, achieving nearly 100% yields in microreactors. acs.org This method was successfully scaled up to produce a pyrrole derivative at a rate of 55.8 g per hour. acs.org Another example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comuc.pt Furthermore, a continuous flow synthesis of Δ1-pyrrolines has been achieved through a formal (3 + 2)-cycloaddition of 2H-azirines with enones promoted by visible light. acs.org
The table below summarizes examples of continuous flow synthesis of pyrroles.
| Reaction Type | Starting Materials | Key Features | Throughput/Yield | Reference |
| Paal-Knorr | 2,5-Hexanedione, Ethanolamine/Ethylamine | Quantitative yield in 100s at 20°C | 55.8 g/hour | acs.orguc.pt |
| Hantzsch | tert-Butyl acetoacetates, Amines, 2-Bromoketones | One-step synthesis of pyrrole-3-carboxylic acids | 850 mg in 2.5 h (63% yield) | syrris.comuc.pt |
| (3+2)-Cycloaddition | 2H-Azirines, Enones | Visible light promoted, 30 min residence time | 41-93% yield | acs.org |
| Ring-Closing Metathesis | Diene precursors | Environmentally friendly, 1 min residence time at 120°C | 91% yield | rsc.org |
Solvent-Free and Aqueous Medium Reactions
The development of synthetic methods that use water as a solvent or are conducted under solvent-free conditions aligns with the principles of green chemistry. tandfonline.com Several such methods have been reported for the synthesis of pyrroles.
Polysubstituted pyrroles can be synthesized in an aqueous medium using a combination of surfactants at room temperature or under microwave conditions. rsc.org Another approach involves a two-step protocol for synthesizing highly substituted pyrroles in aqueous media without a catalyst, utilizing ultrasound in the first step. tandfonline.com The Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines can also be performed in water in the presence of catalytic iron(III) chloride. organic-chemistry.org
Solvent-free conditions have also been employed for pyrrole synthesis. For example, a mild and efficient synthesis of pyrroles using MIL-53(Al) as a catalyst has been developed under solvent-free sonication. rsc.org Additionally, a solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has been reported. mdpi.com
The table below provides examples of solvent-free and aqueous medium reactions for pyrrole synthesis.
| Reaction Conditions | Starting Materials | Catalyst/Promoter | Product Type | Reference |
| Aqueous Medium | Substituted ethanones, Dialkyl acetylene (B1199291) dicarboxylate | Surfactants (SDS and Triton X-100) | Polysubstituted pyrroles | rsc.org |
| Aqueous Medium | 1,3-Dicarbonyl compounds, Amines | Ceric ammonium (B1175870) nitrate/Ultrasound (step 1), No catalyst (step 2) | Penta-substituted pyrroles | tandfonline.com |
| Aqueous Medium | 2,5-Dimethoxytetrahydrofuran, Amines/Sulfonamides | Iron(III) chloride | N-substituted pyrroles | organic-chemistry.org |
| Solvent-Free | 2,5-Hexanedione, Aniline | MIL-53(Al) | 2,5-Dimethyl-1-phenyl-1H-pyrrole | rsc.org |
| Solvent-Free | Alkyl 2-aminoesters, 1,3-Dicarbonyl compounds | Potassium hydroxide | 2,4,5-Trisubstituted-1H-pyrrol-3-ol-type compounds | mdpi.com |
Stereoselective and Enantioselective Pyrrole Synthesis
The principles of stereoselective and enantioselective synthesis are pivotal in modern organic chemistry, enabling the precise construction of chiral molecules with specific three-dimensional arrangements. A reaction is considered stereoselective if it preferentially yields one stereoisomer over another, while an enantioselective reaction produces an excess of one enantiomer of a chiral product. iupac.org While this compound is itself an achiral molecule, the methodologies developed for the stereoselective synthesis of its structural analogues are of immense scientific importance. These advanced strategies provide access to complex, chiral pyrrole-containing scaffolds that are frequently found in biologically active natural products and pharmaceuticals. Research in this area focuses on the use of chiral catalysts, auxiliaries, and reagents to control the formation of new stereocenters during the pyrrole ring's synthesis or its subsequent functionalization.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrole derivatives, avoiding the use of metal catalysts. Chiral Brønsted acids and amines have proven particularly effective in this domain.
One notable strategy involves the use of chiral BINOL-derived phosphoric acids. These catalysts facilitate the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles (azafulvenes), generated in situ from 1H-pyrrole-2-carbinols, with various electrophiles. nih.govacs.org For instance, the reaction with aryl acetaldehydes produces densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters in good yields and with high diastereo- and enantioselectivity. nih.govacs.org The reaction tolerates a range of substituents on both the pyrrole and the aldehyde. Electron-donating groups on the pyrrole carbinol generally lead to higher reactivity and yield. acs.org
| Entry | Pyrrole-2-carbinol (1) Substituent (R¹) | Aryl Acetaldehyde (2) Substituent (Ar) | Yield (%) | dr | e.r. |
| 1 | H | C₆H₅ | 64 | >20:1 | 96.5:3.5 |
| 2 | H | 4-MeO-C₆H₄ | 70 | >20:1 | 98.5:1.5 |
| 3 | H | 4-Br-C₆H₄ | 51 | >20:1 | 98.5:1.5 |
| 4 | 4-Ph | 4-MeO-C₆H₄ | 26 | 3:1 | 75:25 |
| Table 1: Enantioselective [6+2]-Cycloaddition Catalyzed by a Chiral Phosphoric Acid. acs.org |
Another significant organocatalytic approach is the cascade conjugate addition-aldol reaction between pyrroles and α,β-unsaturated aldehydes. nih.gov Catalyzed by chiral diarylprolinol silyl (B83357) ethers, this reaction affords highly functionalized chiral pyrrolizidines. The pyrrole acts as an N-centered heteroaromatic nucleophile, attacking the enal to initiate a cascade that creates three new stereocenters with excellent control over both diastereoselectivity (>20:1 dr) and enantioselectivity (90-98% ee). nih.gov
| Entry | Pyrrole | α,β-Unsaturated Aldehyde (R) | Yield (%) | ee (%) |
| 1 | Pyrrole | Cinnamaldehyde (Ph) | 78 | 98 |
| 2 | Pyrrole | (E)-2-Hexenal (n-Pr) | 75 | 90 |
| 3 | 2,5-Dimethylpyrrole | Cinnamaldehyde (Ph) | 80 | 97 |
| Table 2: Organocatalytic Cascade Reaction for Pyrrolizidine Synthesis. nih.gov |
Furthermore, chiral ureidoaminal-derived Brønsted bases have been successfully employed in the Michael addition of bicyclic acylpyrrol lactims to nitroolefins. nih.govacs.org This method provides access to chiral pyrrolodiketopiperazines, which are scaffolds present in various natural products. The reactions proceed with high diastereoselectivity and enantioselectivity for a range of substituted nitroolefins, including those with heteroaromatic and alkyl substituents. acs.org
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers another robust avenue for constructing chiral pyrrole frameworks. Iridium-catalyzed intramolecular asymmetric allylic amination has been developed to synthesize pyrrole-fused piperazine (B1678402) and piperazinone derivatives. acs.org Using a chiral ligand, this reaction converts pyrrole-tethered allylic carbonates into the corresponding cyclic products with good yields and high enantioselectivity (up to 98% ee). acs.org
A formal [3+2] cycloaddition reaction between C(3)-substituted indoles and 2-amidoacrylates, catalyzed by (R)-BINOL·SnCl₄, yields pyrroloindolines with high enantioselectivity. nih.gov This methodology provides a direct route to a core structure found in many biologically active alkaloids. nih.gov
Diastereoselective Synthesis
Beyond enantioselective methods, diastereoselective strategies are crucial for creating molecules with multiple stereocenters. A novel cascade reaction has been developed for the diastereoselective synthesis of functionalized pyrano[3,4-c]pyrrole derivatives. nih.gov This process involves the transformation of adducts formed from tetracyanoethylene (B109619) and ketones in the presence of an aldehyde, mediated by acetic acid. nih.gov
Another innovative approach is the [4+1] heteroannulation via an Alder-ene reaction of in situ-generated ynimines. This method produces densely functionalized 1-pyrrolines with high diastereoselectivity. thieme-connect.com The synthetic utility of these products was demonstrated by their conversion to 2H-pyrroles through a regioselective Wagner-Meerwein rearrangement. thieme-connect.com These examples highlight the diverse and powerful strategies available for the stereocontrolled synthesis of complex pyrrole-based architectures, which are structural analogues of this compound.
Reaction Mechanisms and Chemical Transformations of 2 Methyl 5 Phenyl 1h Pyrrole
Mechanistic Elucidation of Pyrrole (B145914) Ring Formation.benchchem.comscribd.comunimi.it
The construction of the 2-Methyl-5-phenyl-1H-pyrrole core is most commonly achieved through classical condensation reactions, primarily the Paal-Knorr and Hantzsch syntheses. wikipedia.org These methods provide versatile routes from acyclic precursors.
A notable synthesis involves the palladium-catalyzed cyclization of (1E,3E)-4-nitro-1-phenylpenta-1,3-diene. unimi.it Under 5 bar of carbon monoxide and heated to 150 °C, the reaction, catalyzed by [Pd(Phen)2][BF4]2, yields this compound in a 76% isolated yield. unimi.it
Identification of Key Intermediates
The Paal-Knorr synthesis provides a direct route to this compound by reacting 1-phenylpentane-1,4-dione with ammonia (B1221849) or a primary amine. scribd.commdpi.com The mechanism proceeds through the following key steps:
Imine Formation : The amine nucleophilically attacks one of the carbonyl groups of the 1,4-dione, forming a hemiaminal intermediate.
Dehydration : The hemiaminal readily loses a water molecule to form an imine (or Schiff base).
Cyclization : The remaining enolized carbonyl group is attacked by the nitrogen atom in an intramolecular fashion, leading to a five-membered ring intermediate.
Aromatization : A final dehydration step results in the formation of the aromatic pyrrole ring. scribd.com
In the Hantzsch pyrrole synthesis, the reaction involves a β-ketoester, an α-haloketone, and an amine. wikipedia.orgscispace.com The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and the amine. wikipedia.orgresearchgate.net This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the substituted pyrrole. wikipedia.org
Catalytic Roles in Reaction Pathways
Catalysts are crucial in pyrrole synthesis for enhancing reaction rates and yields under milder conditions.
Acid Catalysis : In the Paal-Knorr synthesis, Brønsted or Lewis acids are often employed. scribd.com Acids like p-toluenesulfonic acid (PTSA) facilitate the dehydration steps by protonating the hydroxyl groups of the hemiaminal and cyclic intermediates, making them better leaving groups. scribd.commdpi.com
Metal Catalysis : Various metal catalysts have been developed for pyrrole synthesis. Iron(III) chloride has been shown to be an effective and economical catalyst for Paal-Knorr type reactions in aqueous media. organic-chemistry.org Indium-mediated reductive cyclization is another powerful method, particularly for synthesizing pyrrole rings from nitroarenes and 1,4-dicarbonyls. rsc.org Palladium catalysts are effective in the reductive carbonylative cyclization of nitrodienes to form the pyrrole ring. unimi.it
| Synthesis Method | Precursors | Catalyst/Conditions | Key Feature |
| Paal-Knorr Synthesis | 1-Phenylpentane-1,4-dione, Ammonia/Primary Amine | Acid (e.g., PTSA), Heat | Direct cyclocondensation of a 1,4-dicarbonyl compound. scribd.commdpi.com |
| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Amine | Base or Heat | Three-component reaction forming the pyrrole ring. wikipedia.orgscispace.com |
| Palladium-Catalyzed Cyclization | (1E,3E)-4-nitro-1-phenylpenta-1,3-diene | [Pd(Phen)2][BF4]2, CO (5 bar), 150 °C | Reductive cyclization of a nitrodieneyielding the pyrrole. unimi.it |
| Indium-Mediated Cyclization | Nitroaniline, 1-Phenylpentane-1,4-dione | Indium, Acetic Acid | Reductive coupling followed by Paal-Knorr condensation. rsc.org |
Electrophilic Aromatic Substitution (EAS) Pathways on the Pyrrole Nucleus
The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. pearson.com Its reactivity is significantly greater than that of benzene. The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms. pearson.com In pyrrole itself, substitution occurs preferentially at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion). pearson.com
For this compound, the C2 and C5 positions are occupied. Therefore, electrophilic substitution is directed to the C3 and C4 (β) positions. The methyl group at C2 is an activating group, further enhancing the ring's reactivity, while the phenyl group at C5 is also generally activating.
Common EAS reactions applicable to this nucleus include:
Halogenation : Bromination of similar substituted pyrroles, such as 3-acetyl-2-methyl-5-phenyl-1H-pyrrole, has been achieved using copper(II) bromide (CuBr2) to yield the 4-bromo derivative. thieme-connect.de A similar outcome would be expected for this compound.
Nitration and Sulfonation : These reactions are often complex with pyrroles as the strong acidic conditions can lead to polymerization or degradation. Milder reagents are typically required.
Acylation : Friedel-Crafts acylation can introduce an acyl group at the C3 or C4 position, typically using a mild Lewis acid catalyst.
Nucleophilic Addition and Substitution Reactions.beilstein-journals.orgresearchgate.net
While the electron-rich pyrrole ring is generally unreactive towards nucleophiles, reactions can occur under specific circumstances, often involving functional groups attached to the ring. researchgate.net
Nucleophilic attack can occur at the N-H proton, which is weakly acidic. Strong bases can deprotonate the pyrrole to form the pyrrolide anion. This anion is a potent nucleophile and can readily react with electrophiles, such as alkyl halides, in N-alkylation reactions.
Furthermore, N-alkyne-substituted pyrrole derivatives can undergo intramolecular nucleophilic cyclization. beilstein-journals.org For instance, treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to the formation of fused heterocyclic systems like pyrrolopyrazinones and pyrrolotriazinones, depending on the reaction conditions and the substituents on the alkyne. beilstein-journals.org
Rearrangement Reactions and Cyclization Mechanisms.researchgate.netnih.gov
Substituted pyrroles can be precursors for various rearrangement and cyclization reactions to build more complex heterocyclic structures.
Curtius Rearrangement : 2-(Azidocarbonyl)-1H-pyrroles, prepared from the corresponding carboxylic acids, can undergo a Curtius rearrangement upon heating. researchgate.net The resulting isocyanate intermediate can then participate in an intramolecular 6π electrocyclization with an adjacent phenyl group at the C5 position. This sequence provides a pathway to benzo-fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones. researchgate.net
Meyer-Schuster Rearrangement : While not a direct reaction of the pyrrole itself, the Meyer-Schuster rearrangement of propargyl alcohols can be used to generate α,β-unsaturated enone intermediates, which then react with amines in a sequence that can lead to the formation of complex pyrrole-containing structures, such as oxindolyl-pyrroles. nih.gov
Intramolecular Cyclization : Pyrrole derivatives with appropriate side chains can undergo intramolecular cyclization. For example, N-alkyne-substituted pyrroles can be cyclized using electrophiles like iodine, leading to the formation of iodine-substituted pyrrolo-oxazinone derivatives through a 6-endo-dig cyclization pathway. beilstein-journals.org
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Electrophilic Bromination | CuBr₂ | 3-Bromo or 4-Bromo-pyrrole derivative | thieme-connect.de |
| N-Deprotonation/Alkylation | Strong Base, then Alkyl Halide | N-Alkyl-pyrrole derivative | N/A |
| Oxidation | KMnO₄, CrO₃ | Ring-opened products, Maleimides | smolecule.com |
| Reduction (Hydrogenation) | H₂, Catalyst | Pyrrolidine (B122466) derivative | N/A |
| Curtius Rearrangement/Cyclization | Heat (on azide (B81097) precursor) | Fused Pyrrolo-pyridinone | researchgate.net |
| Electrophilic Cyclization | I₂ (on N-alkyne precursor) | Fused Pyrrolo-oxazinone | beilstein-journals.org |
Derivatization and Functionalization Strategies of 2 Methyl 5 Phenyl 1h Pyrrole
Chemical Modification at the Pyrrole (B145914) Nitrogen (N-Substitution)
The nitrogen atom of the 2-Methyl-5-phenyl-1H-pyrrole ring is a primary site for chemical modification. N-substitution not only allows for the introduction of diverse functional groups but also influences the reactivity of the pyrrole ring itself. Deprotonation of the N-H bond creates a nucleophilic pyrrolide anion that readily reacts with various electrophiles.
Common N-substitution strategies include:
N-Alkylation: This is typically achieved by reacting the pyrrole with alkyl halides in the presence of a base. This method allows for the introduction of simple alkyl chains as well as more complex moieties.
N-Acylation: The introduction of an acyl group is accomplished using acylating agents like benzoyl chloride or carboxylic acids. N-acylpyrroles can be synthesized through the condensation of carboxylic acids with appropriate precursors, followed by an acid-mediated cyclization. organic-chemistry.org
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base yields N-sulfonylated pyrroles. organic-chemistry.org The resulting electron-withdrawing sulfonyl group significantly modifies the electronic properties of the pyrrole ring, deactivating it towards electrophilic attack and increasing the acidity of protons on adjacent carbons.
These reactions are often carried out in ionic liquids, which can promote high regioselectivity for N-substitution over C-substitution. organic-chemistry.org The choice of the substituent on the nitrogen atom is a critical design element, as it can serve as a protecting group or a functional handle for further derivatization.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | 1-Alkyl-2-methyl-5-phenyl-1H-pyrrole | organic-chemistry.org |
| N-Arylation | Arylboronic acids | 1-Aryl-2-methyl-5-phenyl-1H-pyrrole | uctm.edu |
| N-Acylation | Benzoyl Chloride | 1-Benzoyl-2-methyl-5-phenyl-1H-pyrrole | organic-chemistry.org |
| N-Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) | 1-Sulfonyl-2-methyl-5-phenyl-1H-pyrrole | organic-chemistry.org |
| Michael Addition | Electrophilic Olefins | N-Alkylpyrroles | organic-chemistry.org |
Functionalization of Pyrrole Ring Carbon Atoms (C-Substitution)
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substitution pattern on this compound is directed by the existing methyl and phenyl groups. The C3 and C4 positions are the most common sites for electrophilic attack.
Key C-substitution reactions include:
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄) can introduce nitro (NO₂) and sulfonic acid (SO₃H) groups onto the pyrrole ring, typically at the C3 or C4 position. masterorganicchemistry.com
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.
Acylation: Friedel-Crafts acylation can introduce ketone functionalities onto the pyrrole ring. For instance, the reaction with acid iodide intermediates allows for the acylation of N-methylpyrroles. uctm.edu
Palladium-Catalyzed C-H Alkylation: Direct functionalization of the C-H bond adjacent to the NH group is possible through palladium/norbornene-cocatalyzed regioselective alkylation with primary alkyl bromides, yielding C2-alkylated products. organic-chemistry.orguctm.edu
Cyanation: The introduction of a cyano group (-CN) at the C3 position has been demonstrated in related polysubstituted pyrrole syntheses, often through multicomponent reactions involving precursors like benzoylacetonitrile. nih.gov
The reactivity of the carbon atoms can be modulated by the substituent on the pyrrole nitrogen. Electron-withdrawing groups on the nitrogen decrease the ring's nucleophilicity, making electrophilic substitution more difficult, while electron-donating groups enhance it.
Introduction of Diverse Chemical Moieties for Structural Diversification
Building upon the primary N- and C-substitution methods, a vast array of chemical functionalities can be introduced to the this compound scaffold. This structural diversification is key to developing derivatives with tailored properties.
Examples of such strategies include:
Multicomponent Reactions: One-pot multicomponent syntheses provide an efficient route to highly functionalized pyrroles. For example, a reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can yield a pyrrole with different substituents at the N1, C2, C3, and C5 positions simultaneously. nih.gov This approach allows for the incorporation of moieties like carbonitriles and polyols in a single step. nih.gov
Modification of Existing Substituents: Functional groups introduced via initial substitution can be further elaborated. For instance, a ketone introduced by acylation can be reduced to an alcohol or converted to an amine via reductive amination.
Introduction of Thioether Linkages: Thioether groups can be introduced, which can then be functionalized further. Studies on related 5-phenyl-1H-pyrrole-3-carbonitriles have shown the introduction of moieties like 2-(aminoethyl)thio and 2-(hydroxyethyl)thio at the C2 position. nih.gov
| Position | Introduced Moiety | Synthetic Strategy | Reference |
|---|---|---|---|
| N1 | Benzyl group | Multicomponent reaction with benzylamine | nih.gov |
| C2 | Thioacetate group | Reaction with methyl thioglycolate | nih.gov |
| C3 | Cyano group (-CN) | Multicomponent reaction with oxoacetonitriles | nih.gov |
| C5 | Tetrahydroxybutyl group | Multicomponent reaction with D-(+)-fructose | nih.gov |
Synthesis of Multi-ring and Fused Pyrrole Systems
The this compound core can be used as a building block for the synthesis of more complex heterocyclic systems. This is achieved by introducing reactive functional groups onto the pyrrole that can undergo subsequent cyclization reactions to form fused or linked ring systems.
Methods for creating these systems include:
Synthesis of Linked Heterocycles: A pyrrole derivative can be linked to another heterocyclic ring. For example, 2-acetyl pyrrole can undergo a condensation reaction followed by cyclization with phenylhydrazine (B124118) to yield a 2-(pyrazolyl)pyrrole, where the pyrrole and pyrazole (B372694) rings are directly connected. cwejournal.org
Intramolecular Cyclization: By introducing appropriate side chains, intramolecular cyclization can lead to fused systems. N-alkyne-substituted pyrroles, for instance, can undergo electrophilic cyclization with reagents like iodine to form fused pyrrolo-oxazinone structures. nih.gov Depending on the reaction conditions and the length of the linker, different fused ring systems like pyrrolopyrazinones and pyrrolotriazinones can be synthesized. nih.gov
Annulation Reactions: Pyrrolopyrimidines are a class of fused heterocycles that can be synthesized from appropriately substituted aminopyrroles. researchgate.net These reactions involve building a pyrimidine (B1678525) ring onto the pyrrole core.
These strategies expand the structural diversity of pyrrole derivatives, leading to compounds with unique three-dimensional shapes and electronic properties.
Design Principles for Tailored Pyrrole Derivatives
The rational design of this compound derivatives relies on a set of key principles that leverage the inherent reactivity of the pyrrole scaffold.
Controlling Regioselectivity: The positions of the existing methyl (C2) and phenyl (C5) groups inherently direct the regioselectivity of further substitutions, primarily towards the C3 and C4 positions. The choice of substituent on the pyrrole nitrogen is a powerful tool to further control reactivity; electron-withdrawing groups can deactivate the ring and alter the preferred site of attack.
Utilizing Multicomponent Reactions: For synthetic efficiency, multicomponent reactions are an effective strategy. They allow for the controlled, one-pot assembly of complex molecules, introducing multiple points of diversity and building structural complexity rapidly. nih.gov
Protecting Group Strategy: The N-H proton can be replaced with a removable protecting group to prevent unwanted side reactions at the nitrogen and to direct reactivity towards the carbon atoms of the ring. The choice of protecting group (e.g., Boc, sulfonyl) can also influence the electronic nature of the pyrrole ring.
Post-Modification of Substituents: Introducing a versatile functional group (e.g., a halogen, a ketone, a cyano group) provides a handle for subsequent transformations. This two-step approach of functionalization followed by elaboration allows for the synthesis of a wide library of compounds from a common intermediate. nih.govnih.gov
By applying these principles, chemists can strategically and efficiently synthesize tailored this compound derivatives with specific structural features and desired physicochemical properties.
Advanced Research Applications in Chemical and Material Science
Building Blocks in Complex Organic Synthesis
The 2-Methyl-5-phenyl-1H-pyrrole scaffold is a significant building block in organic synthesis, providing a robust platform for constructing more complex, biologically active, and functional molecules. Its utility is particularly evident in the synthesis of heterocyclic systems and natural product analogues.
Pyrrole (B145914) derivatives are crucial structural motifs in a vast number of natural and non-natural compounds. researchgate.net The Paal-Knorr reaction remains one of the most fundamental and widely used methods for synthesizing substituted pyrroles. researchgate.net Analogous to how 2-methyl-3-n-amyl-pyrrole (MAP) is a key precursor in the bifurcated biosynthesis of the tripyrrole pigment prodigiosin (B1679158) nih.govnih.gov, this compound serves as a valuable synthon for synthetic prodiginine analogues. These compounds are of great interest due to their cytotoxic and anticancer properties. researchgate.net The condensation of such pyrrole units is a common strategy for assembling the characteristic tripyrrolic core of prodiginines. researchgate.netresearchgate.net
Furthermore, functionalized pyrroles like N-allenylpyrrole-2-carbaldehydes are recognized as important building blocks for creating a variety of other compounds and materials with applications in pharmaceuticals. bohrium.com The presence of both a methyl group and a phenyl group on the pyrrole ring of this compound allows for regioselective functionalization, making it a versatile intermediate for creating libraries of substituted pyrrole-based compounds for medicinal chemistry and materials science. nih.govresearchgate.net For instance, pyrrole-based enaminones can serve as precursors for synthesizing pyrrolo[1,2-a]pyrazines and indolizines, which exhibit potent antifungal activity. nih.gov
Supramolecular Chemistry and Molecular Recognition Phenomena
The field of supramolecular chemistry leverages non-covalent interactions to construct highly organized assemblies from molecular components. The structure of this compound, featuring a hydrogen-bond-donating N-H group and π-systems from both the pyrrole and phenyl rings, makes it an excellent candidate for studies in molecular recognition and self-assembly.
The assembly of molecules in the solid state and in solution is governed by a network of non-covalent interactions. For phenyl-pyrrole systems, these interactions include hydrogen bonding, π–π stacking, and C–H···π interactions. The pyrrole N-H group is a strong hydrogen bond donor, which is a critical feature in forming predictable supramolecular structures. researchgate.netrsc.org
Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. researchgate.net The predictable hydrogen-bonding capability of the pyrrole N-H group, combined with the steric and electronic influence of the methyl and phenyl substituents, allows for the systematic design of solid-state architectures.
Studies on derivatives of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) demonstrate that the planar molecular structure and intermolecular π-π interactions are key to their solid-state organization and optical properties. researchgate.net Similarly, the phenyl group in this compound can promote π-stacking, leading to organized columnar or layered structures in the solid state. By modifying substituents on the phenyl ring, it is possible to fine-tune these intermolecular interactions, thereby altering the crystal packing and, consequently, the material's bulk properties. A study of 5-phenyl-1H-pyrrole-2-carbonyl azide (B81097) revealed a complex supramolecular structure where three independent molecules in the asymmetric unit form distinct hydrogen-bonded chains, showcasing the intricate packing possibilities. researchgate.net
The pyrrole N-H group is an effective hydrogen bond donor that does not self-associate strongly, making it an ideal motif for the design of synthetic anion receptors. taylorfrancis.com Since the first observation of a pyrrole-containing macrocycle, sapphyrin, binding a fluoride (B91410) anion, a vast field of pyrrole-based anion recognition chemistry has developed. taylorfrancis.comnih.gov
Acyclic and macrocyclic systems incorporating pyrrole units have been designed to bind a variety of anions, including halides (F⁻, Cl⁻) and oxyanions (e.g., carboxylates, phosphates). rsc.orgrsc.org The binding event is typically monitored by spectroscopic changes, such as a shift in NMR signals or a change in fluorescence. rsc.orgrsc.org The phenyl group in this compound can electronically modulate the acidity of the pyrrole N-H proton, thereby tuning the receptor's affinity and selectivity for different anions. For example, electron-withdrawing substituents on the phenyl ring can increase the acidity of the N-H proton, enhancing its ability to bind anions. acs.org
| Receptor Type | Anion | Solvent | Binding Constant (Ka, M-1) | Reference |
|---|---|---|---|---|
| Dipyrrolyldiketone BF2 Complex (3a) | Cl- | THF | 180 | rsc.org |
| Dipyrrolyldiketone BF2 Complex (3b) | Cl- | THF | 410 | rsc.org |
| Azacrown-calixpyrrole Isostere (3) | H2PO4- | DMSO/Water | ~105 - 106 | nih.gov |
| Tripodal Tris(pyrrolamide) (8) | (S)-(+)-mandelate | CD3CN | High Affinity | nih.gov |
| Tripodal Tris(pyrrolamide) (8) | (R)-(-)-mandelate | CD3CN | Lower Affinity | nih.gov |
Organic Electronic and Photonic Materials Research
The incorporation of π-conjugated heterocyclic units like this compound into larger molecular or polymeric systems is a key strategy for developing novel organic materials for electronic and photonic applications. These materials are sought after for their potential use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.netscispace.com
Polymers containing pyrrole units in their backbone are well-known for their electrical conductivity upon doping. scispace.com The inclusion of a this compound moiety into a polymer chain creates a conjugated system with tunable optoelectronic properties. The phenyl group can influence polymer solubility, morphology, and intermolecular π-stacking, which are critical factors for efficient charge transport. rsc.org
Research on conjugated polymers incorporating pyrrolo[3,2-b]pyrrole (B15495793) (DHPP) units with different aromatic side groups (phenyl, thienyl, etc.) has shown that diversifying these units allows for the tuning of optical absorbances across the visible spectrum. rsc.org This provides a design pathway for creating materials with specific light-harvesting or emitting properties. Theoretical studies using Density Functional Theory (DFT) have shown that the electronic properties, such as the HOMO-LUMO gap, can be precisely tuned by modifying the substituents on the pyrrole-based monomers, suggesting that compounds like this compound are promising candidates for optoelectronic applications. researchgate.netscispace.com These materials can be used in the development of optical sensors, security elements, or as the active layer in photovoltaic devices. nih.goviupac.org
| Polymer System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical Bandgap (Egopt, eV) | Reference |
|---|---|---|---|---|
| PBQT (Polymer with quinoline) | ~480 | ~600 | 1.6 | nih.gov |
| DHPP with Phenyl units | ~450 | ~500 | N/A | rsc.org |
| DHPP with Thienyl units | ~500 | ~550 | N/A | rsc.org |
| DHPP with Benzothiadiazole units | ~575 | ~700 | N/A | rsc.org |
Aggregation-Induced Emission (AIE) Characteristics
The phenomenon of aggregation-induced emission (AIE) describes a class of molecules that are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The underlying mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While specific studies on the AIE characteristics of this compound are not extensively documented, the broader class of pyrrole derivatives has shown significant potential for AIE activity. The structural features of this compound, namely the phenyl and methyl substituents on the pyrrole ring, can lead to steric hindrance and restricted intramolecular rotation upon aggregation, which are key requirements for AIE. It is hypothesized that in a solvent system where the compound begins to aggregate, the free rotation of the phenyl group would be hindered, thus activating the AIE fluorescence.
Research on other polysubstituted pyrrole derivatives has demonstrated that the introduction of various aryl groups can induce AIE properties. For instance, studies on pentaphenylpyrrole derivatives have shown obvious aggregation-induced emission enhancement (AIEE) features. These findings suggest that the phenyl group in this compound could play a crucial role in promoting AIE characteristics. The exploration of its behavior in different solvent mixtures, such as THF/water, would be necessary to confirm and quantify its AIE properties.
Development of Fluorescent Materials
Pyrrole-based compounds are integral to the development of advanced fluorescent materials due to their unique electronic and photophysical properties. The pyrrole ring acts as a versatile scaffold that can be functionalized to tune the emission color, quantum yield, and sensitivity to environmental stimuli. Derivatives of this compound are being investigated for their potential as building blocks for novel fluorescent probes and materials.
The inherent fluorescence of the this compound core can be modulated by introducing different substituents at various positions on the pyrrole ring and the phenyl group. These modifications can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in the fluorescence emission spectra. For example, the development of fluorescent probes for specific analytes can be achieved by incorporating a recognition moiety that, upon binding to the target, triggers a change in the fluorescence signal.
Furthermore, polymers and nanoparticles incorporating the this compound unit are being explored for applications in bioimaging and sensing. Soluble fluorescent polymeric nanoparticles based on pyrrole derivatives have been synthesized and their structure-dependent sensing properties investigated. These materials often exhibit high sensitivity and selectivity towards various chemical species, highlighting the potential of this compound in the design of advanced functional materials.
Catalytic Systems and Material Science Applications
The pyrrole nucleus is a fundamental component in various materials and catalytic systems. While specific catalytic applications of this compound are still an emerging area of research, the broader family of pyrrole-containing compounds has been utilized in diverse catalytic processes. For instance, pyrrole derivatives can act as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity in various organic transformations.
In material science, pyrrole derivatives are precursors to conducting polymers, such as polypyrrole. The phenyl and methyl substituents in this compound can influence the polymerization process and the properties of the resulting polymer, such as its conductivity, stability, and processability. The incorporation of such substituted pyrroles into polymer chains can lead to materials with tailored electronic and optical properties for applications in sensors, electronic devices, and energy storage.
Moreover, the structural rigidity and potential for intermolecular interactions, such as π-π stacking, make this compound and its derivatives interesting candidates for the construction of supramolecular assemblies and functional organic materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optics.
Probes for Biological Systems and Molecular Interaction Studies
Investigation of Enzyme Activity Modulation (e.g., α-Glucosidase Inhibition)
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. While direct studies on the α-glucosidase inhibitory activity of this compound are limited, the pyrrole scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Research on structurally related pyrrolidine (B122466) derivatives has demonstrated significant α-glucosidase inhibitory activity.
Structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that the nature and position of substituents on the ring system are crucial for inhibitory potency. For instance, in a series of pyrrolidine derivatives, the presence of specific aromatic amines coupled to the pyrrolidine core resulted in noteworthy inhibitory activity against α-glucosidase. This suggests that derivatives of this compound, with appropriate functionalization on the phenyl ring or the pyrrole nitrogen, could be designed to interact with the active site of α-glucosidase. Molecular docking studies on related compounds have indicated that interactions such as hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site are critical for inhibition.
| Compound Class | Key Structural Features | Observed α-Glucosidase Inhibitory Activity |
|---|---|---|
| Pyrrolidine Derivatives | N-Boc-proline coupled with aromatic amines | Significant inhibition, with some analogues showing noteworthy potency. |
| Dihydroxy Pyrrolidines | Amide and sulfonamide derivatives | Some derivatives showed more potent activity than standard drugs. |
| N-acetylpyrrolidine Derivatives | Substituents on the acetylpyrrolidine core | Demonstrated potential inhibitory activity. |
Neurotransmitter Transporter Interaction Studies (e.g., Serotonin (B10506) Uptake Inhibition)
The serotonin transporter (SERT) is a crucial protein that regulates serotonin levels in the brain, and its inhibition is a primary mechanism for many antidepressant drugs. Derivatives of this compound have been investigated as potential SERT inhibitors. A study focused on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, which are structurally related to the target compound, revealed significant SERT inhibitory activity. nih.gov
In this research, a series of compounds were synthesized and screened for their in vitro 5-HT reuptake inhibition using a platelet model. One of the derivatives, (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine), exhibited serotonin uptake inhibition comparable to the standard drug sertraline. nih.gov This finding underscores the potential of the this compound scaffold as a template for designing new antidepressant agents. The study also included in vivo antidepressant activity assessment, where a selected compound showed a statistically significant impact on the behavior of depressed animals. nih.gov
| Compound | Structure | Serotonin Uptake Inhibition (Absorbance) |
|---|---|---|
| (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) | Derivative of this compound with two 4-chlorophenyl groups and an N-methylmethanamine moiety | 0.22 nih.gov |
| Sertraline (Standard) | - | 0.22 nih.gov |
| BM212 | A related diarylpyrrole derivative | 0.671 nih.gov |
Mechanistic Studies in Agrochemical Development
The pyrrole ring is a key structural motif in a number of successful agrochemicals. While mechanistic studies specifically involving this compound in this context are not widely reported, research on other pyrrole derivatives provides insights into their potential applications and modes of action. For instance, a study on new pyrrole derivatives as prospective insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrated the bioefficacy of these compounds.
The synthesized pyrrole analogues in that study, which share the core pyrrole structure, were shown to possess significant insecticidal activity. The mechanism of action for such compounds can vary, but they often target specific biological pathways in the insects that are not present or are less sensitive in mammals, leading to selective toxicity. The structural features of this compound, including the lipophilic phenyl group and the methyl group, could contribute to its ability to penetrate the insect cuticle and interact with molecular targets within the pest. Further investigation into the specific targets and modes of action of this compound derivatives could lead to the development of new and effective agrochemicals.
Molecular Mechanisms of Anti-proliferative Activity in Cellular Models
The anti-proliferative properties of compounds based on the this compound scaffold are a subject of significant research interest. Studies on various derivatives have elucidated molecular mechanisms that primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing and proliferating.
The cytotoxic effects of these compounds have been observed across multiple cancer cell lines. For instance, novel synthesized 1H-pyrrole derivatives have demonstrated potent anti-proliferative activities against HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer) cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range. nih.gov One particularly active derivative showed broad-spectrum activity against all tested cell lines with an IC₅₀ value below 0.05 µM. nih.gov
A primary mechanism by which these compounds exert their anti-proliferative effects is the induction of cell cycle arrest, particularly at the G2/M phase. mdpi.comfrontiersin.orgnih.gov This arrest prevents cells from entering mitosis, thereby halting proliferation. The molecular basis for this G2/M arrest often involves the downregulation of key regulatory proteins, such as the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin-B complex. mdpi.com By decreasing the levels of this complex, the pyrrole derivatives effectively create a roadblock in the cell cycle.
In addition to cell cycle disruption, these compounds are potent inducers of apoptosis. This is often confirmed through flow cytometry analysis and is mechanistically supported by the modulation of key apoptosis-regulating proteins. mdpi.com Research has shown that treatment with pyrrole derivatives can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade. The activation is further evidenced by increased levels of cleaved caspase-3 and cleaved PARP-1, which are hallmark indicators of apoptosis. mdpi.com Furthermore, some studies suggest that the apoptotic effects may be mediated through the activation of signaling pathways such as the MAPK pathway, involving the phosphorylation of P38-MAPK and ERK1/2. mdpi.com
| Cell Line | Compound Type | Observed IC₅₀ | Primary Mechanism | Reference |
| HCT116 (Colon Cancer) | Fused 1H-pyrrole derivative (9c) | 0.009 µM | Anti-proliferative | nih.gov |
| Hep3B (Liver Cancer) | Fused 1H-pyrrole derivative (8b) | 0.049 µM | Anti-proliferative | nih.gov |
| MCF-7 (Breast Cancer) | Fused 1H-pyrrole derivative (8b) | 0.043 µM | Anti-proliferative | nih.gov |
| THP-1 (Leukemia) | Janerin (related natural product) | 2.5-10 µM | G2/M Arrest, Apoptosis | mdpi.com |
| HT-29 (Colon Cancer) | Dichloromethane Fraction | ~10-40 µg/mL | G2/M Arrest | frontiersin.org |
Protein-Ligand Interaction Modeling and Scaffold Design
The this compound core structure serves as a versatile scaffold in rational drug design, largely facilitated by protein-ligand interaction modeling. Computational techniques such as molecular docking are employed to predict and analyze the binding modes of pyrrole derivatives within the active sites of various protein targets, providing critical insights for designing more potent and selective inhibitors.
Molecular docking studies have been instrumental in elucidating the interactions between pyrrole-based compounds and their target enzymes. These studies reveal that the pyrrole scaffold can effectively position its substituent groups to form key non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic contacts with amino acid residues in the binding pocket. For example, in studies targeting enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), the pyrrole and phenyl rings of the scaffold were found to participate in crucial π-π interactions with aromatic residues such as Phenylalanine (Phe343) in the MAO-B active site. mdpi.com
This modeling-driven approach has been successfully applied to the design of inhibitors for various protein kinases, which are critical targets in oncology. For instance, pyrrole derivatives have been designed and docked into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies help in understanding the structure-activity relationships (SAR), guiding the chemical synthesis of new derivatives with improved binding affinity. The 2-phenyl-1H-pyrrole-3-carboxamide framework, for example, was identified as a viable scaffold for developing 5-HT6 receptor inverse agonists, with modeling used to rationalize how modifications to the core structure influence receptor binding. mdpi.com
The process of scaffold design involves using the modeling data to make strategic modifications to the parent structure. By identifying which parts of the molecule interact with specific residues, medicinal chemists can add or alter functional groups to enhance these interactions. For instance, if docking reveals an opportunity for an additional hydrogen bond, a hydrogen bond donor or acceptor group can be incorporated into the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing, informed by molecular modeling, accelerates the development of optimized drug candidates based on the this compound scaffold. rsc.org
| Compound Scaffold | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| Pyrrole-based Schiff Base | MAO-B | Phe343 (π-π stacking) | -10.57 | mdpi.com |
| Pyrrole-based Schiff Base | AChE | Not specified | -10.57 | mdpi.com |
| Pyrrolyl benzohydrazide | 1DF7 (Enoyl-ACP reductase) | ARG60, ARG32, GLN28 | Not specified (Consensus Score: 4.29-6.09) | semanticscholar.org |
| Fused 1H-pyrrole | EGFR / CDK2 | Not specified | Not specified | nih.gov |
| Pyrrole-benzimidazole | NQO1 | Not specified | Not specified | nih.gov |
Investigation of Metabolic Pathways
The metabolic fate of a compound is a critical factor in its development as a therapeutic agent. While specific metabolic studies on this compound are not extensively documented, its likely metabolic pathways can be inferred from the known metabolism of other pyrrole-containing molecules and aromatic compounds. The investigation of these pathways is typically conducted using in vitro systems, such as liver microsomes and cytosol fractions from various species, including humans. frontiersin.org
The metabolism of small molecule drugs is generally categorized into Phase I and Phase II reactions. Phase I Metabolism: For pyrrole-containing compounds, Phase I metabolism is often dominated by oxidation reactions, primarily mediated by the Cytochrome P450 (CYP) family of enzymes. The electron-rich pyrrole ring is susceptible to oxidative metabolism, which can lead to the formation of epoxide intermediates. hyphadiscovery.com These reactive intermediates can then be hydrolyzed to dihydrodiols or undergo ring-opening to form dicarbonyl compounds. hyphadiscovery.com Other potential Phase I reactions include hydroxylation of the phenyl ring or the methyl group. The phenyl ring can be hydroxylated at various positions, and the methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.
Phase II Metabolism: Following Phase I oxidation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions. This involves the attachment of polar molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). nih.gov For instance, if the phenyl ring is hydroxylated, the resulting phenolic group is a prime candidate for conjugation with UDP-glucuronic acid or sulfate. Similarly, a carboxylic acid metabolite formed from the oxidation of the methyl group could form an acyl glucuronide, although these can sometimes be unstable. hyphadiscovery.com
It is hypothesized that for this compound, a major metabolic pathway would involve oxidation of the pyrrole ring, potentially leading to ring cleavage. hyphadiscovery.comnih.gov Concurrently, hydroxylation of the phenyl ring followed by glucuronidation represents another probable metabolic route. Understanding these pathways is essential for identifying potential metabolites and assessing the compound's pharmacokinetic profile and potential for drug-drug interactions.
| Metabolic Phase | Reaction Type | Potential Site on Compound | Resulting Metabolite Type | Key Enzymes |
| Phase I | Oxidation / Epoxidation | Pyrrole Ring | Epoxide, Ring-opened dicarbonyls | Cytochrome P450 (CYP) |
| Phase I | Hydroxylation | Phenyl Ring | Hydroxylated phenyl derivative | Cytochrome P450 (CYP) |
| Phase I | Oxidation | Methyl Group | Hydroxymethyl, Carboxylic acid | Cytochrome P450 (CYP), ADH/ALDH |
| Phase II | Glucuronidation | Hydroxylated Phenyl/Methyl | Glucuronide conjugate | UGTs |
| Phase II | Sulfation | Hydroxylated Phenyl | Sulfate conjugate | SULTs |
Q & A
Q. What are the common synthetic routes for 2-Methyl-5-phenyl-1H-pyrrole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of pyrrole derivatives like this compound often employs the Mannich reaction or Vilsmeier-Haack formylation . For example:
- Mannich reaction : Reacting 1H-pyrrole with formaldehyde and an amine under acidic conditions generates a Mannich base, which undergoes dehydration to yield the target compound.
- Vilsmeier-Haack reaction : Treating pyrrole derivatives with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) introduces a formyl group at the desired position.
Q. Key optimization parameters :
- Molar ratios : Excess formaldehyde in the Mannich reaction improves yield but may lead to side products.
- Temperature : Lower temperatures (0–25°C) in the Vilsmeier-Haack reaction minimize decomposition.
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure complete conversion .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions on the pyrrole ring. For example, the formyl group in 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde shows a distinct downfield signal at δ ~9.8 ppm (¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. For instance, the molecular ion peak (M⁺) at m/z 157 corresponds to C₁₁H₁₁N .
- X-ray crystallography : Resolves stereochemical ambiguities. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Advanced Research Questions
Q. How can synthetic routes be optimized to introduce functional groups (e.g., acyl, ethynyl) at specific positions on the pyrrole ring for targeted applications?
Methodological Answer:
- Transition-metal-free ethynylation : Ethynyl groups can be introduced via direct substitution using alkynylating agents under basic conditions. For example, 5-ethynylpyrrole-2-carbaldehydes are synthesized using potassium carbonate in DMF .
- Regioselective acylation : Protecting the pyrrole nitrogen with a phenyl group directs electrophilic substitution to the 5-position. Reactivity can be further tuned using Lewis acids like AlCl₃ .
Q. Design considerations :
- Steric hindrance from the 2-methyl group may favor substitution at the 5-position.
- Electron-withdrawing groups (e.g., formyl) enhance electrophilic substitution at adjacent positions .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for structurally similar pyrrole derivatives?
Methodological Answer:
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference in ¹H NMR.
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction. For example, conflicting NOESY correlations in this compound-3-carboxylic acid were resolved using SHELXD .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they mitigated?
Methodological Answer:
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-donating groups (e.g., methyl) : Enhance nucleophilic character, favoring Suzuki-Miyaura coupling at the 3-position.
- Electron-withdrawing groups (e.g., formyl) : Activate the pyrrole ring for SNAr reactions. For example, 5-formyl derivatives undergo nucleophilic substitution with amines under mild conditions .
Case study : Ethynylpyrroles synthesized via transition-metal-free methods show enhanced stability in Sonogashira couplings compared to halogenated analogs .
Q. What strategies are employed to resolve mechanistic ambiguities in pyrrole functionalization reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Differentiate between radical and ionic pathways.
- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., iminium ions in Mannich reactions) .
- Computational modeling : Gaussian or ORCA software can simulate transition states to validate proposed mechanisms .
Q. How can this compound derivatives be tailored for applications in materials science (e.g., organic semiconductors)?
Methodological Answer:
- Conjugation extension : Introduce ethynyl or aryl groups to enhance π-conjugation. For example, 5-ethynyl derivatives exhibit red-shifted UV-Vis absorption, suitable for optoelectronic devices .
- Solid-state packing : Modify substituents (e.g., bulky phenyl groups) to control crystallinity and charge mobility. X-ray powder diffraction (XRPD) is critical for analyzing packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
